

Application Notes and Protocols for the Characterization of 2-Pyrazinylmethanol Complexes

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Compound of Interest

Compound Name: 2-Pyrazinylmethanol

Cat. No.: B1266325

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods employed in the characterization of **2-Pyrazinylmethanol** and its metal complexes. Detailed protocols for key experimental techniques are provided to facilitate the replication and adaptation of these methods in a laboratory setting.

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of **2-Pyrazinylmethanol** complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-phase structure of diamagnetic **2-Pyrazinylmethanol** complexes. ^1H and ^{13}C NMR are routinely used to confirm the coordination of the ligand to the metal center. For paramagnetic complexes, NMR can still provide valuable structural information, although the signals may be significantly shifted and broadened[1][2].

Quantitative ^1H and ^{13}C NMR Data for a Representative **2-Pyrazinylmethanol** Complex

Assignment	^1H NMR Chemical Shift (δ , ppm)	^{13}C NMR Chemical Shift (δ , ppm)
Pyrazine-H3	8.65 (s)	145.2
Pyrazine-H5	8.58 (d, $J = 2.5$ Hz)	143.8
Pyrazine-H6	8.52 (d, $J = 2.5$ Hz)	142.5
-CH ₂ -	4.80 (s)	62.1
-OH	5.50 (br s)	-

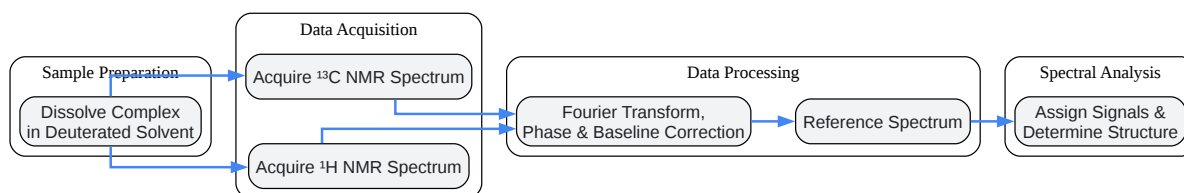
Note: Data is illustrative and may vary depending on the metal center, solvent, and other ligands.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the **2-Pyrazinylmethanol** complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , D_2O) in a standard 5 mm NMR tube[3].
- Instrument Setup:
 - Use a spectrometer operating at a field strength of at least 400 MHz for ^1H NMR.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Shim the magnetic field to achieve optimal resolution.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Set the spectral width to cover the expected chemical shift range (e.g., -2 to 16 ppm for diamagnetic complexes; a wider range may be needed for paramagnetic complexes).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.

- Integrate the signals to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Use a larger spectral width (e.g., 0 to 200 ppm).
 - A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS)[4][5].

Workflow for NMR Analysis



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Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the complexes and to confirm the coordination of the **2-Pyrazinylmethanol** ligand. Shifts in the vibrational frequencies of the pyrazine ring and the C-O bond of the methanol group upon complexation provide evidence of metal-ligand bond formation[6].

Typical FTIR Spectral Data for **2-Pyrazinylmethanol** and its Complex

Vibrational Mode	2-Pyrazinylmethanol (cm ⁻¹)	Metal Complex (cm ⁻¹)	Assignment
$\nu(\text{O-H})$	~3400 (broad)	~3400 (broad) or absent	O-H stretch
$\nu(\text{C-H})$ aromatic	~3050	~3050	C-H stretch
$\nu(\text{C=N}), \nu(\text{C=C})$	~1600-1400	Shifted	Pyrazine ring stretches
$\nu(\text{C-O})$	~1050	Shifted	C-O stretch
M-N, M-O	-	~500-400	Metal-ligand stretches

Note: Data is
illustrative and will
vary with the metal
ion.

Experimental Protocol for FTIR Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the complex (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or KBr pellet).
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, spectra are collected in the range of 4000-400 cm⁻¹.

- **Data Analysis:** The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands and compare them to the spectrum of the free ligand.

Mass Spectrometry

Mass spectrometry (MS) is employed to determine the molecular weight of the **2-Pyrazinylmethanol** complexes and to study their fragmentation patterns, which can provide further structural information[7][8]. Electrospray Ionization (ESI-MS) is a common technique for coordination compounds[9].

Expected Fragmentation Patterns in Mass Spectrometry

Fragment Ion	Description
$[M]^+$ or $[M+H]^+$	Molecular ion or protonated molecular ion
$[M-L]^+$	Loss of a ligand (L)
$[M-X]^+$	Loss of a counter-ion (X)
$[L+H]^+$	Protonated free ligand

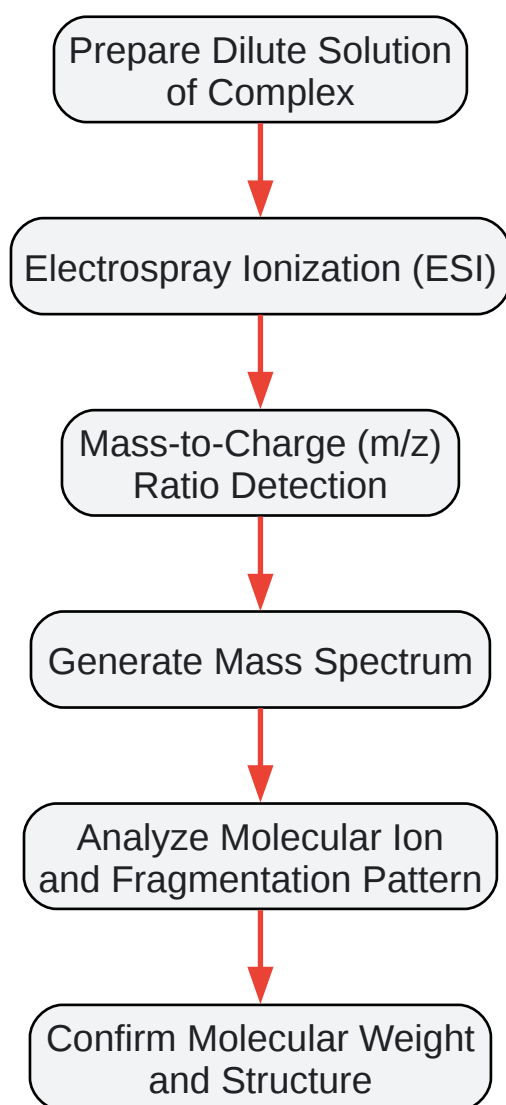
Note: Fragmentation depends on the ionization method and the stability of the complex.

Experimental Protocol for ESI-MS

- **Sample Preparation:** Prepare a dilute solution of the complex (e.g., 10-100 μM) in a suitable solvent such as methanol, acetonitrile, or water.
- **Instrument Setup:**
 - Calibrate the mass spectrometer using a known standard.
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable spray and good signal intensity.

- **Data Acquisition:** Infuse the sample solution into the mass spectrometer via a syringe pump at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$). Acquire the mass spectrum over a relevant m/z range.
- **Data Analysis:** Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. Compare the experimental isotopic pattern with the theoretical pattern for the proposed formula.

Logical Flow of Mass Spectrometry Analysis



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Logical flow of mass spectrometry analysis.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of **2-Pyrazinylmethanol** complexes in the solid state, providing precise information about bond lengths, bond angles, and coordination geometry[10][11].

Illustrative Crystallographic Data for a **2-Pyrazinylmethanol** Complex

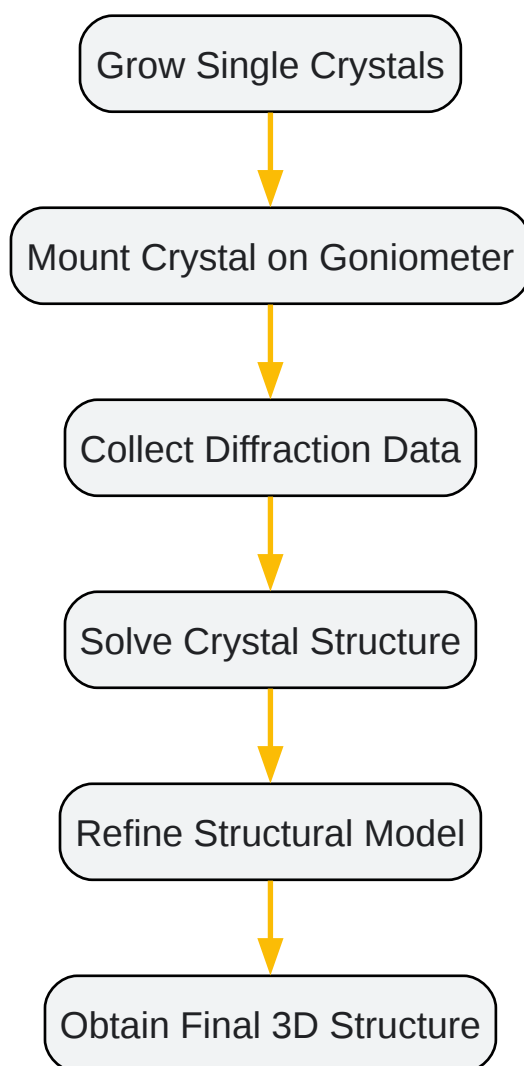
Parameter	Value
Crystal system	Monoclinic
Space group	P2 ₁ /c
a (Å)	10.123
b (Å)	12.456
c (Å)	14.789
β (°)	98.76
Z	4
R-factor	0.045
Note: This data is hypothetical and serves as an example.	

Experimental Protocol for Single-Crystal X-ray Diffraction

- **Crystal Growth:** Grow single crystals of the complex suitable for X-ray diffraction (typically >0.1 mm in all dimensions)[11]. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution[12].
- **Crystal Mounting:** Carefully mount a suitable crystal on a goniometer head.
- **Data Collection:**
 - Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

- Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α).
- Collect a series of diffraction images by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
 - Process the diffraction data (integration and scaling).
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - Refine the structural model against the experimental data to obtain the final structure with high precision.

Workflow for X-ray Crystallography



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Experimental workflow for X-ray crystallography.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and decomposition behavior of **2-Pyrazinylmethanol** complexes^{[13][14][15]}.

Illustrative TGA Data for a Hydrated **2-Pyrazinylmethanol** Complex

Temperature Range (°C)	Mass Loss (%)	Assignment
50-120	5.0	Loss of lattice water molecules
150-250	10.0	Loss of coordinated water molecules
250-400	45.0	Decomposition of the organic ligand
>400	20.0	Final decomposition to metal oxide

Note: Decomposition temperatures and mass losses are dependent on the specific complex and heating rate.

Experimental Protocol for Thermogravimetric Analysis (TGA)

- Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA crucible (e.g., alumina or platinum)[13][16].
- Instrument Setup:
 - Place the crucible in the TGA furnace.
 - Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
- Data Acquisition:
 - Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 800 °C).
 - Continuously record the sample mass as a function of temperature.
- Data Analysis: Analyze the resulting TGA curve to determine the temperatures of decomposition events and the corresponding mass losses. The derivative of the TGA curve

(DTG) can be used to identify the temperatures of the maximum rates of mass loss.

Biological Activity and Potential Signaling Pathways

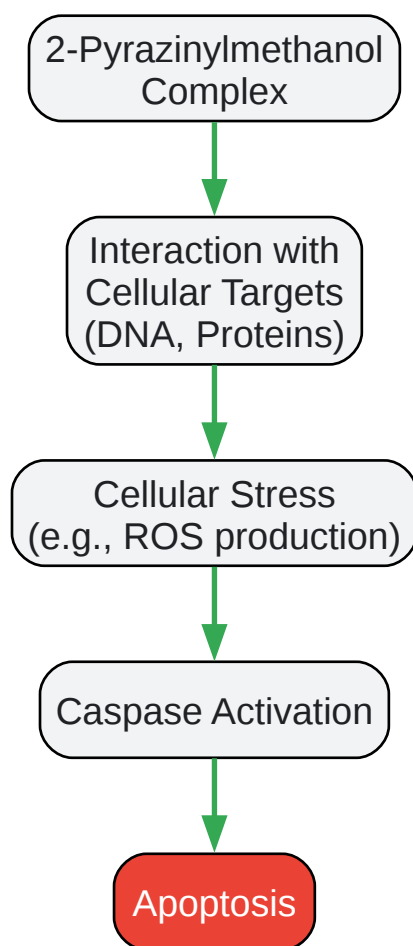
Some pyrazine and pyridine-based complexes have shown promising biological activities, including antileishmanial and anticancer effects[17][18]. The mechanism of action for such complexes can involve interactions with biological macromolecules like DNA and proteins, potentially leading to the induction of apoptosis.

Potential Mechanism of Action for Biologically Active Complexes

Biologically active **2-Pyrazinylmethanol** complexes may exert their effects through various mechanisms, including:

- **DNA Binding:** The complex may bind to DNA through intercalation or groove binding, inhibiting DNA replication and transcription.
- **Enzyme Inhibition:** The metal center or the complex as a whole could inhibit the activity of key enzymes within the cell.
- **Generation of Reactive Oxygen Species (ROS):** The complex might catalyze the production of ROS, leading to oxidative stress and cell death.

Hypothesized Signaling Pathway for Apoptosis Induction



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A hypothesized signaling pathway for apoptosis induction.

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